molecular formula C15H13BrF2N2O2 B5443725 (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B5443725
M. Wt: 371.18 g/mol
InChI Key: FDPVGQZFLPOZBD-BQYQJAHWSA-N
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Description

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrazole ring and a difluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 2-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound used in organic synthesis.

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.

Uniqueness

(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its combination of a brominated pyrazole ring and a difluoromethoxy-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF2N2O2/c1-2-20-14(11(16)9-19-20)12(21)8-7-10-5-3-4-6-13(10)22-15(17)18/h3-9,15H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVGQZFLPOZBD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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